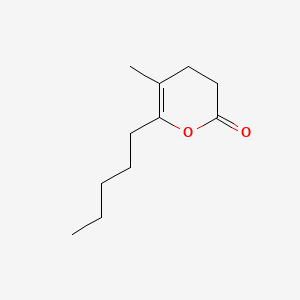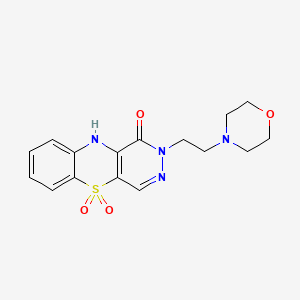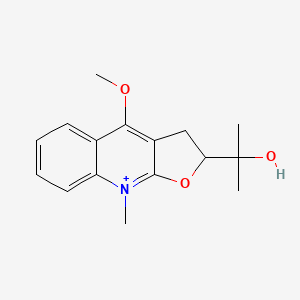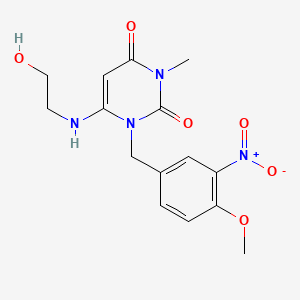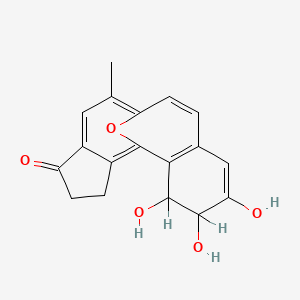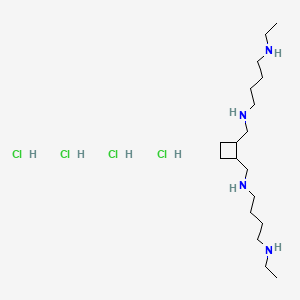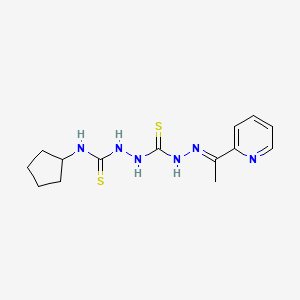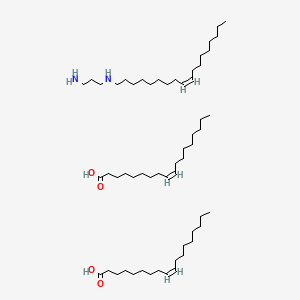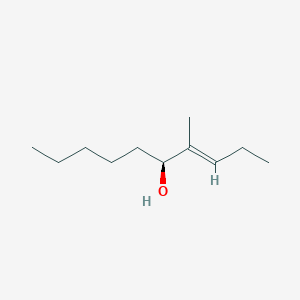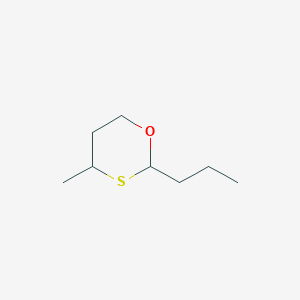
4-Methyl-2-propyl-1,3-oxathiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-propyl-1,3-oxathiane is a chemical compound with the molecular formula C8H16OS. It is a member of the oxathiane family, characterized by its sulfur-containing heterocyclic structure. This compound is known for its distinct odor and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methyl-2-propyl-1,3-oxathiane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-oxathiane with propyl halides under suitable conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and specialized equipment to handle the reagents and control the reaction conditions. The production is scaled up to meet the demand for this compound in various applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-2-propyl-1,3-oxathiane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
4-Methyl-2-propyl-1,3-oxathiane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to understand its interaction with biological molecules and pathways.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Methyl-2-propyl-1,3-oxathiane exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparación Con Compuestos Similares
4-Methyl-2-propyl-1,3-oxathiane is compared with other similar compounds to highlight its uniqueness:
2-Methyl-4-propyl-1,3-oxathiane: Similar structure but different isomerism.
1,3-Oxathiane derivatives: Variations in the substituents and functional groups.
Other sulfur-containing heterocycles: Differences in ring size and substitution patterns.
These comparisons help in understanding the distinct properties and applications of this compound.
Propiedades
Número CAS |
1064678-08-5 |
|---|---|
Fórmula molecular |
C8H16OS |
Peso molecular |
160.28 g/mol |
Nombre IUPAC |
4-methyl-2-propyl-1,3-oxathiane |
InChI |
InChI=1S/C8H16OS/c1-3-4-8-9-6-5-7(2)10-8/h7-8H,3-6H2,1-2H3 |
Clave InChI |
QFFMTTQDIZRKLJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1OCCC(S1)C |
Densidad |
0.939-0.942 (20°) |
Descripción física |
Clear colourless to yellow liquid; Sweet onion to garlic aroma |
Solubilidad |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




